4-Propylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of a propyl group at the fourth position and an amino group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-aminopyridine with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The propyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines depending on the electrophile used.
Scientific Research Applications
4-Propylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Propylpyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the propyl group can influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
3-Aminopyridine: Lacks the propyl group, making it less hydrophobic.
4-Methylpyridin-3-amine: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.
4-Ethylpyridin-3-amine: Contains an ethyl group, offering different reactivity and interaction profiles.
Uniqueness: 4-Propylpyridin-3-amine is unique due to the presence of the propyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-propylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-2-3-7-4-5-10-6-8(7)9/h4-6H,2-3,9H2,1H3 |
InChI Key |
GLMWTJJBWAPRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.